Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Similar compounds have been known to target receptor tyrosine kinases (tks), which play a crucial role in cell signaling pathways .
Mode of Action
It’s plausible that it interacts with its targets (like tks) and inhibits their activity, thereby modulating the cell signaling pathways .
Biochemical Pathways
Given its potential interaction with tks, it might influence pathways such as the mapk/erk pathway, pi3k/akt pathway, or jak/stat pathway, which are commonly regulated by tks .
Result of Action
If it indeed targets tks, it could potentially inhibit cell proliferation and induce apoptosis, thereby exhibiting anti-cancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain reactions involving benzofuran derivatives are influenced by factors such as UV light and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves innovative and catalytic strategies. One common method is the free radical cyclization cascade, which is effective for constructing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . The specific synthetic route for Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone would likely involve these advanced techniques to ensure the formation of the desired structure.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable and efficient synthetic routes. Catalytic processes and continuous flow chemistry are commonly used to enhance yield and reduce production costs . The use of environmentally benign reagents and conditions is also emphasized to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated derivatives .
Scientific Research Applications
Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Benzothiophene derivatives: Known for their anticancer properties.
Benzofuran-based drugs: Used as enzyme inhibitors and therapeutic agents.
Uniqueness
Its combination of benzofuran and bipiperidinyl moieties makes it a versatile compound for various research and industrial purposes .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3/c26-21-6-2-4-8-23(21)30-20-11-15-27(16-12-20)19-9-13-28(14-10-19)25(29)24-17-18-5-1-3-7-22(18)31-24/h1-8,17,19-20H,9-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBGLUYGQQQOQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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